molecular formula C7H12O3 B13457439 2-Hydroxy-2-(1-methylcyclobutyl)acetic acid

2-Hydroxy-2-(1-methylcyclobutyl)acetic acid

Cat. No.: B13457439
M. Wt: 144.17 g/mol
InChI Key: XKZPLWUVHDERBS-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(1-methylcyclobutyl)acetic acid is an organic compound characterized by a hydroxyl group and a carboxylic acid group attached to a cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(1-methylcyclobutyl)acetic acid typically involves the reaction of 1-methylcyclobutanone with a suitable hydroxylating agent. One common method is the hydroxylation of 1-methylcyclobutanone using hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(1-methylcyclobutyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) for halogenation and amines for amination are employed.

Major Products Formed

    Oxidation: Formation of 2-oxo-2-(1-methylcyclobutyl)acetic acid.

    Reduction: Formation of 2-hydroxy-2-(1-methylcyclobutyl)ethanol.

    Substitution: Formation of 2-chloro-2-(1-methylcyclobutyl)acetic acid or 2-amino-2-(1-methylcyclobutyl)acetic acid.

Scientific Research Applications

2-Hydroxy-2-(1-methylcyclobutyl)acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(1-methylcyclobutyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups play a crucial role in binding to these targets, influencing their activity and function. The compound may modulate metabolic pathways by acting as an inhibitor or activator of key enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-2-(1-ethylcyclobutyl)acetic acid
  • 2-Hydroxy-2-(1-methylcyclopropyl)acetic acid
  • 2-Hydroxy-2-(1-methylcyclopentyl)acetic acid

Uniqueness

2-Hydroxy-2-(1-methylcyclobutyl)acetic acid is unique due to its specific cyclobutane ring structure, which imparts distinct chemical and physical properties. Compared to similar compounds with different ring sizes or substituents, it exhibits unique reactivity and binding characteristics, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

2-hydroxy-2-(1-methylcyclobutyl)acetic acid

InChI

InChI=1S/C7H12O3/c1-7(3-2-4-7)5(8)6(9)10/h5,8H,2-4H2,1H3,(H,9,10)

InChI Key

XKZPLWUVHDERBS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1)C(C(=O)O)O

Origin of Product

United States

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